N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride
Overview
Description
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloromethanesulfonamide group, and a hydrochloride salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride typically involves the reaction of 3-aminopropylamine with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethanesulfonamide group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Condensation Reactions: The compound can undergo condensation reactions with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively. These reactions are conducted under controlled temperatures and pH conditions.
Condensation Reactions: Reagents like carbodiimides or acid chlorides are used in condensation reactions, often in the presence of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and larger molecular structures resulting from condensation reactions.
Scientific Research Applications
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride involves its interaction with various molecular targets. The amino group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their activity. The chloromethanesulfonamide group can participate in substitution reactions, introducing new functional groups into the target molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- N-(3-aminopropyl)dimethylamine hydrochloride
- N-(3-aminopropyl)ethylenediamine hydrochloride
Uniqueness
N-(3-aminopropyl)-1-chloromethanesulfonamide hydrochloride is unique due to the presence of both an amino group and a chloromethanesulfonamide group, which confer distinct chemical reactivity and versatility. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
N-(3-aminopropyl)-1-chloromethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2O2S.ClH/c5-4-10(8,9)7-3-1-2-6;/h7H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIHKLABSSCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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